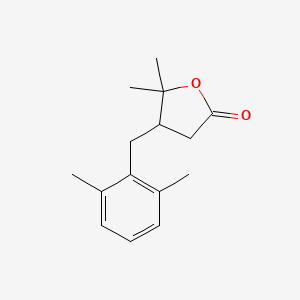
Solafuranone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化学反応の分析
Solafuranone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Solafuranone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of sesquiterpenoid synthesis and reactivity.
Industry: This compound can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Solafuranone involves its interaction with specific molecular targets and pathways. It exhibits cytotoxic activity by inducing apoptosis in cancer cells. The exact molecular targets and pathways involved in its anti-inflammatory effects are not fully understood but may involve the inhibition of pro-inflammatory cytokines and enzymes .
類似化合物との比較
Solafuranone can be compared with other similar sesquiterpenoid compounds, such as:
Solavetivone: Another sesquiterpenoid with cytotoxic and anti-inflammatory properties.
Lycifuranone A: A sesquiterpenoid with a similar carbon skeleton to this compound.
N-trans-Feruloyltyramine: An alkaloid with moderate iNOS inhibitory activity.
This compound is unique due to its specific combination of cytotoxic and anti-inflammatory properties, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C15H20O2 |
|---|---|
分子量 |
232.32 g/mol |
IUPAC名 |
4-[(2,6-dimethylphenyl)methyl]-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C15H20O2/c1-10-6-5-7-11(2)13(10)8-12-9-14(16)17-15(12,3)4/h5-7,12H,8-9H2,1-4H3 |
InChIキー |
QKYZHMPSCAJJNT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)CC2CC(=O)OC2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12435527.png)
![3-[3-(2-Carboxyethyl)-4-{[(5E)-6-(4-methoxyphenyl)hex-5-EN-1-YL]oxy}benzoyl]benzoic acid](/img/structure/B12435531.png)
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B12435535.png)
![1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12435544.png)
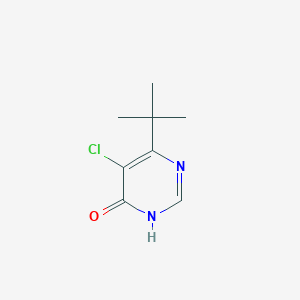


![(2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]propanamido]propanoic acid](/img/structure/B12435563.png)
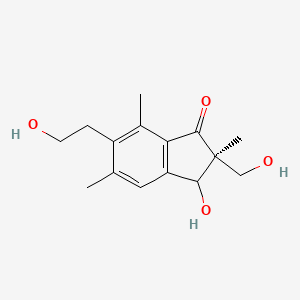
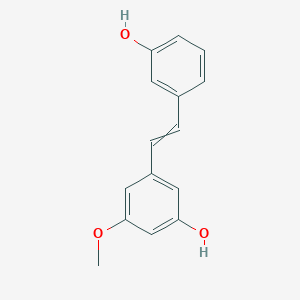
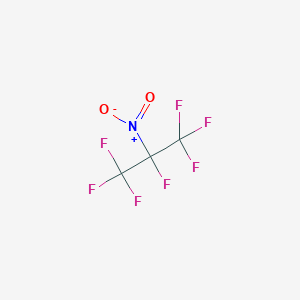
![4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione; Lucidone, methyl-](/img/structure/B12435584.png)
![4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12435602.png)
